molecular formula C19H19FN2O3 B2991854 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 921523-52-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2991854
CAS No.: 921523-52-6
M. Wt: 342.37
InChI Key: GTMCMRJAMILLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural attributes include:

  • 4-oxo group: A ketone moiety at position 4, which may participate in hydrogen bonding or polar interactions.
  • Acetamide side chain: Attached at position 7 of the benzoxazepine, this side chain includes a 4-fluorophenyl group. The fluorine atom on the phenyl ring likely modulates electronic properties and lipophilicity.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMCMRJAMILLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity based on recent studies and findings.

Structural Characteristics

The compound features a complex structure that includes a benzo[b][1,4]oxazepine core with various substituents. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, and it has a molecular weight of 324.4 g/mol. The presence of the 4-fluorophenyl group and the dimethyl and oxo substituents contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : A study involving the biodistribution of radiolabeled derivatives showed significant uptake in organs associated with inflammation, such as the spleen and liver. This suggests potential applications in imaging and treating inflammatory diseases .
  • In Vitro Assays : Assays conducted on various cell lines have demonstrated that the compound can inhibit cell proliferation in a dose-dependent manner, further supporting its potential as an anticancer agent .

Case Study 1: Inflammatory Disorders

A phase II clinical trial (NCT02903966) is currently investigating the efficacy of a related compound in patients with chronic immune inflammatory disorders such as ulcerative colitis. Early results indicate promising outcomes in reducing inflammation markers .

Case Study 2: Cancer Treatment

Another study explored the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains a fluorophenyl group; potential anti-inflammatory effectsStrong RIPK1 inhibition
N-(3-methylbenzamide)StructureSimpler structure; limited therapeutic applicationsMinimal activity
N-(3,3-dimethyl-4-oxo-benzoxazepin)StructureLacks fluorine; different activity profileModerate antimicrobial activity

Comparison with Similar Compounds

Key Differences in Core Structure

The target compound and the analog share a benzoxazepine backbone but differ in ring substitution and connectivity:

Feature Target Compound Analog (CAS 2034503-44-9)
Benzoxazepine Ring Benzo[b][1,4]oxazepine (fusion at positions 1-2 of benzene) Benzo[f][1,4]oxazepine (fusion at positions 3-4 of benzene), altering spatial orientation
Substituents 3,3-dimethyl, 4-oxo 7-fluoro, 3-oxo
Side Chain Direct acetamide linkage to benzoxazepine Ethyl spacer between benzoxazepine and acetamide
Aromatic Group 4-fluorophenyl 4-(trifluoromethoxy)phenyl
Molecular Formula Not explicitly provided (estimated: ~C19H19FN2O3) C20H18F4N2O4
Molecular Weight Not explicitly provided (estimated: ~342.37 g/mol) 426.4 g/mol

Functional Implications

  • Ring Fusion and Substituents: The benzo[f] vs. The analog’s 7-fluoro group may enhance metabolic stability compared to the target’s methyl groups .
  • Side Chain Flexibility : The ethyl spacer in the analog increases conformational flexibility, which could improve binding to larger active sites but reduce selectivity.

Pharmacological and Physicochemical Considerations

While direct pharmacological data are unavailable, structural comparisons suggest:

  • Lipophilicity : The analog’s trifluoromethoxy group and higher molecular weight (426.4 vs. ~342 g/mol) may increase logP, favoring CNS penetration.
  • Synthetic Complexity : The ethyl spacer and trifluoromethoxy group in the analog likely require multi-step synthesis, whereas the target compound’s direct acetamide linkage may simplify production.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide with high purity?

Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the benzo[b][1,4]oxazepinone core. Key steps include:

  • Cyclocondensation : Formation of the tetrahydrobenzooxazepinone ring via acid-catalyzed cyclization of substituted ethanolamine derivatives.
  • Acetylation : Coupling the 4-fluorophenylacetic acid moiety to the oxazepinone scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
    Microwave-assisted synthesis (as in ) can reduce reaction times for intermediates. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H^1H-/13C^{13}C-NMR and HRMS .

Basic: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the stereochemistry and intramolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to model the structure, paying attention to:

  • Oxazepinone ring puckering : Analyze torsion angles (C3-C4-O1-N1) to confirm the 3,3-dimethyl substitution’s impact on ring strain.
  • Hydrogen bonding : Identify interactions between the acetamide carbonyl and oxazepinone oxygen (e.g., C=O···H-N motifs) using Mercury software.
    Graph set analysis ( ) can classify H-bond patterns (e.g., R22(8)R_2^2(8) motifs) to compare with related benzoxazepine derivatives. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced: How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 4-fluorophenyl substituent exerts both inductive (-I) and resonance (-R) effects:

  • Electron-withdrawing -I effect increases the acetamide’s electrophilicity, enhancing susceptibility to nucleophilic attack at the carbonyl.
  • Resonance stabilization : Fluorine’s -R effect delocalizes electron density into the aromatic ring, reducing para-substituent reactivity.
    Experimental validation:
  • Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., hydrolysis under basic conditions).
  • Use Hammett plots (σ values) to quantify substituent effects on reaction kinetics.
    DFT calculations (B3LYP/6-311+G(d,p)) can map electron density distribution and predict reactive sites .

Advanced: What strategies address contradictory bioactivity data in target engagement assays?

Answer:
Discrepancies in biological activity (e.g., IC50_{50} variability) may arise from:

  • Solubility limitations : Use DMSO stock solutions ≤0.1% v/v to avoid aggregation. Confirm solubility in assay buffers via nephelometry.
  • Off-target interactions : Perform counter-screening against related enzymes (e.g., kinase panels) and use CRISPR-edited cell lines to isolate target-specific effects.
  • Metabolic instability : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Stabilize with co-solvents (e.g., cyclodextrins) .

Advanced: How can hydrogen-bonding networks in co-crystals improve pharmacokinetic properties?

Answer:
Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) can modulate:

  • Solubility : Enhanced H-bonding with hydrophilic coformers increases aqueous solubility.
  • Permeability : Co-crystals with logP <3 improve passive diffusion across lipid membranes.
    Methodology:
  • Screen coformers via slurry crystallization in polar solvents.
  • Analyze crystal packing via SCXRD to identify stable H-bond motifs (e.g., carboxylic acid dimerization).
  • Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Basic: What spectroscopic techniques are optimal for characterizing degradation products under oxidative stress?

Answer:

  • LC-MS/MS : Use electrospray ionization (ESI+) to detect oxidative metabolites (e.g., hydroxylation at the benzoxazepine ring).
  • EPR Spectroscopy : Identify radical intermediates generated under UV/H2_2O2_2 stress.
  • FTIR : Monitor carbonyl stretching frequencies (1680–1720 cm1^{-1}) to track acetamide hydrolysis.
    Forced degradation studies (40°C/75% RH, 0.1M HCl/NaOH) should precede method development .

Advanced: How does the 3,3-dimethyl group affect the compound’s conformational dynamics in solution?

Answer:
The geminal dimethyl group restricts ring flexibility, as shown by:

  • NOESY NMR : Observe through-space correlations between methyl protons and adjacent aromatic protons to confirm locked conformations.
  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water) for 100 ns to compare RMSD values with non-methylated analogs.
  • Torsional Analysis : Calculate potential energy surfaces for ring puckering using Gaussian 16. The 3,3-dimethyl substitution increases energy barriers for chair-to-boat transitions by ~5 kcal/mol .

Advanced: What computational approaches predict off-target interactions with G-protein-coupled receptors (GPCRs)?

Answer:

  • Docking Studies : Use AutoDock Vina to screen against GPCR homology models (e.g., β2_2-adrenergic receptor). Prioritize pockets with high shape complementarity to the benzoxazepine core.
  • Pharmacophore Mapping : Align the compound’s acetamide and fluorophenyl motifs with known GPCR ligands (e.g., serotonin receptor antagonists).
  • Machine Learning : Train Random Forest models on ChEMBL bioactivity data to predict GPCR polypharmacology. Validate with radioligand binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.